Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group attached to the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The benzimidazole ring structure allows for strong interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroimidazoles: These compounds also contain a fluorine atom and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds like 2-trifluoromethylbenzimidazole share structural similarities and biological properties.
Uniqueness
Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C11H9F3N2O3 |
---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O3/c1-2-18-10(17)9-15-7-4-3-6(5-8(7)16-9)19-11(12,13)14/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
ATANAYSIKYASDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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